异莫雷林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

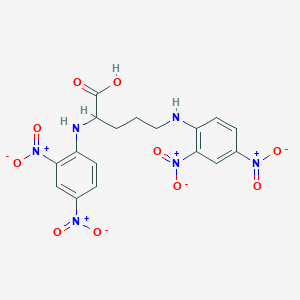

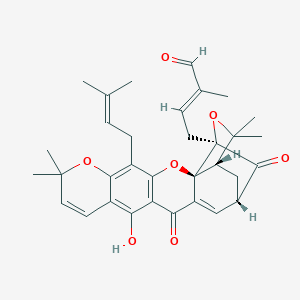

Isomorellin is a caged xanthone isolated from Garcinia hanburyi . It has been found to induce cell cycle arrest and apoptosis in cholangiocarcinoma (CCA) cell lines .

Synthesis Analysis

The structure of Isomorellin and its isomerised product, Moreollin, have been established as the ethanol adducts of Morellin and Isomorellin on the basis of p.m.r., c.m.r., mass spectrometry and confirmed by partial synthesis from Morellin and Isomorellin .Molecular Structure Analysis

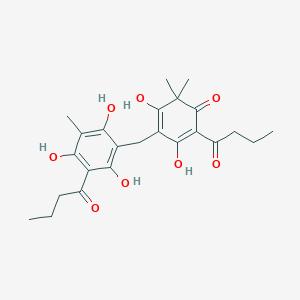

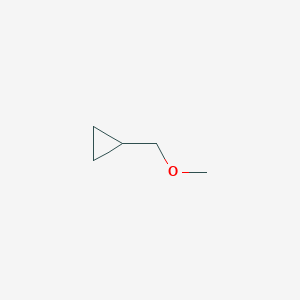

Isomorellin has a molecular formula of C33H36O7 . The structure of Isomorellin has been conclusively established by x-ray diffraction data, PMR analysis, and other chemical evidences .Chemical Reactions Analysis

Moreollin, when boiled with acetic acid for 30 minutes, is isomerised to a crystalline compound, Isomorellin . Prolonged treatment of Moreollin or Isomorellin with pyridine also produces Isomorellin .Physical And Chemical Properties Analysis

The UV spectrum of Moreollin, which is isomerised to Isomorellin, showed absorptions at 235, 266, 275, 305, 316 and 365 nm, similar to that observed for Morellin . The IR spectrum indicated the presence of a phenolic hydroxyl, a saturated ketone, an unsaturated aldehyde group, and a chromanone carbonyl group .科学研究应用

抗癌特性

异莫雷林,一种从韩伯里藤中分离出的笼状黄酮,在癌症治疗中显示出潜力,特别是在胆管癌 (CCA) 中。研究表明它具有诱导 CCA 细胞系中细胞周期停滞和细胞凋亡的能力。这种作用是通过抑制核因子-κB (NF-κB) 激活、上调 p53、p21 和 p27 以及下调细胞周期蛋白 D1、细胞周期蛋白 E、Cdk4 和 Cdk2 蛋白水平来介导的。异莫雷林对 CCA 细胞的生长抑制是通过这些通路介导的 G0/G1 期阻滞,表明其作为针对人类胆管癌的治疗剂的潜力 (Hahnvajanawong 等,2012)。

与化疗药物的协同作用

异莫雷林与化疗药物阿霉素联合使用,在抑制生长和诱导人胆管癌细胞系凋亡方面显示出协同作用。这种组合增强了 Bax/Bcl-2 的表达,激活了 caspase-9 和 caspase-3,同时抑制了 survivin、procaspase-9 和 procaspase-3 的表达。它还抑制 NF-κB 激活和 MRP1 蛋白表达,表明其作为某些癌症化疗的辅助治疗的潜力 (Hahnvajanawong 等,2014)。

抑制细胞迁移和侵袭

除了其抗增殖作用外,异莫雷林还显示出抑制胆管癌细胞迁移和侵袭的作用。这是通过调节包括粘着斑激酶 (FAK)、蛋白激酶 C (PKC)、磷酸化 p38 丝裂原活化蛋白激酶 (MAPK) 途径以及 NF-κB 表达和易位的各种途径来实现的。异莫雷林下调 MMP-2、uPA 和 COX-2 表达导致癌细胞侵袭能力下降,表明其在限制癌症转移中的潜在作用 (Hahnvajanawong 等,2020)。

全合成和类似物

已经开发出有效的异莫雷林全合成方法,以满足其在进一步研究和潜在治疗应用中的可用性需求。这种合成方法还导致了四种类似物的制备,包括福布斯酮、去氧异莫雷林、去氧高迪酮 A 和藤黄素,所有这些都包含类似的笼状结构。合成方法的这种进步对于探索异莫雷林的治疗潜力和相关化合物的开发至关重要 (Liu 等,2011)。

作用机制

未来方向

属性

CAS 编号 |

1064-71-7 |

|---|---|

产品名称 |

Isomorellin |

分子式 |

C33H36O7 |

分子量 |

544.6 g/mol |

IUPAC 名称 |

(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal |

InChI |

InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1 |

InChI 键 |

COQAPWLZSHQTKA-PVKLYBQVSA-N |

手性 SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |

规范 SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |

同义词 |

isomorellin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

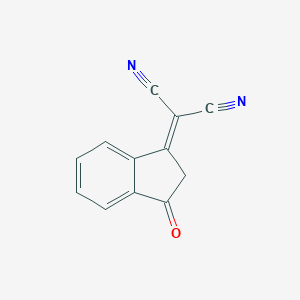

![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)